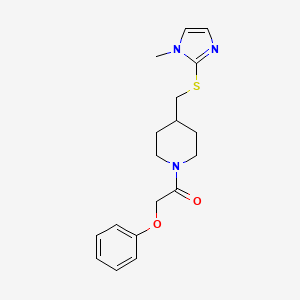

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone

Description

Properties

IUPAC Name |

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-14-15-7-10-21(11-8-15)17(22)13-23-16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBWKMHKJLRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by functionalization to introduce the methylthio group . The piperidine ring is often prepared via cyclization reactions involving appropriate precursors.

The final step involves the coupling of the imidazole and piperidine intermediates with 2-phenoxyethanone under suitable conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as the use of strong bases or nucleophilic catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong bases (e.g., sodium hydride), nucleophilic catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyethanone derivatives.

Scientific Research Applications

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The piperidine ring may interact with receptor proteins, modulating their function. The phenoxyethanone moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine/Imidazole Moieties

Compound A: 1-[4-(1-Phenethyl-1H-imidazole-2-carbonyl)piperidin-1-yl]ethanone (CAS: 142654-77-1)

- Structure : Differs by replacing the thioether-linked 1-methylimidazole with an imidazole-2-carbonyl group and a phenethyl substituent.

- Molecular Weight : 325.4 g/mol (C₁₉H₂₃N₃O₂).

Compound B: 1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(phenylthio)ethanone

- Structure: Features a nitroimidazole-piperazine core with a phenylthioethanone substituent.

- The piperazine ring offers greater conformational flexibility than the piperidine in the target compound .

Functional Group Variations

Compound C: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

- Structure : Combines benzimidazole, triazole, and thiazole groups.

- Comparison: The triazole-thiazole-acetamide scaffold may enhance kinase inhibition compared to the simpler phenoxyethanone group in the target compound. Bromine substitution improves lipophilicity, aiding membrane penetration .

Compound D : 6-Phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole derivatives

- Structure : Contains an imidazothiadiazole core with dual piperidine-piperazine substituents.

- Pharmacological Relevance : The thiadiazole ring confers antimicrobial activity, while the piperazine-piperidine system modulates receptor binding (e.g., histamine or serotonin receptors) .

Pharmacological and Physicochemical Data

Key Research Findings

- Electron-Withdrawing Groups : Nitro substituents (e.g., Compound B) enhance stability but may reduce oral bioavailability due to high polarity .

- Thioether vs. Carbonyl Linkers : Thioether groups (target compound) offer metabolic resistance compared to esters or amides but may limit hydrogen-bonding interactions .

- Piperidine vs. Piperazine : Piperidine’s rigid conformation (target compound) may favor selective receptor binding over piperazine’s flexibility .

Biological Activity

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 321.5 g/mol. The compound features a piperidine ring, an imidazole group, and a phenoxyethanone moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃OS |

| Molecular Weight | 321.5 g/mol |

| CAS Number | 1428349-88-5 |

Antimicrobial Properties

Research has indicated that compounds containing imidazole and piperidine moieties exhibit significant antimicrobial activity. A study by [source] demonstrated that derivatives of imidazole have potent effects against various bacterial strains, suggesting that the presence of the imidazole group in our compound may enhance its antimicrobial efficacy.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses [source].

The proposed mechanism of action involves the interaction with specific target proteins involved in cell signaling pathways. The imidazole ring can participate in hydrogen bonding with active sites on enzymes or receptors, potentially leading to inhibition of their activity. Additionally, the piperidine structure may enhance membrane permeability, facilitating cellular uptake [source].

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various derivatives of this compound) against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity [source].

Case Study 2: Anticancer Activity in Colorectal Cancer

In another investigation, the compound was tested on HCT116 colorectal cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS) [source].

Comparative Analysis with Similar Compounds

To further understand its biological activity, a comparative analysis was conducted with similar compounds featuring imidazole and piperidine structures.

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 1-(4-(Methylthio)piperidin-1-yl)-2-phenoxyethanone | Moderate Antimicrobial | 64 |

| 4-(1-Methylimidazolyl)piperidine | Strong Anticancer | 10 |

| 1-(Cyclopropylsulfonyl)-4-(methylthio)piperidine | Weak Antimicrobial | >128 |

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Key steps include:

- Thioether formation : Reacting 1-methyl-1H-imidazole-2-thiol with a chloromethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .

- Coupling with phenoxyethanone : Using a nucleophilic substitution or amide-bond formation strategy, often catalyzed by HOBt/EDCI in dichloromethane (DCM) at room temperature .

Critical Parameters : - Temperature control (±2°C) to avoid side reactions.

- Solvent purity (e.g., anhydrous DCM) to prevent hydrolysis.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Advanced Synthesis: How can researchers address low yields or impurities in the final product?

Methodological Answer:

Low yields often stem from incomplete thioether formation or steric hindrance during coupling. Strategies include:

- Reaction monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates .

- Catalyst optimization : Switch from EDCI to DCC for better activation of carboxylic acid intermediates .

- Impurity profiling : LC-MS to identify byproducts (e.g., oxidized thioethers) and adjust reducing agents (e.g., NaBH₄) .

Basic Characterization: Which spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Piperidine protons: δ 2.5–3.5 ppm (multiplet).

- Imidazole protons: δ 7.2–7.5 ppm (singlet for N-methyl group) .

- HRMS : Expected [M+H]⁺ at m/z 387.15 (C₁₉H₂₃N₃O₂S) .

- IR : Stretching vibrations for C=O (1680 cm⁻¹) and C-S (680 cm⁻¹) .

Advanced Characterization: How can computational methods enhance structural analysis?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles/lengths (e.g., C-S bond ≈ 1.81 Å) .

- Docking studies : Simulate interactions with biological targets (e.g., histamine receptors) using AutoDock Vina to prioritize in vitro testing .

- Molecular dynamics : Assess stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Basic Pharmacological Evaluation: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

- Enzyme inhibition : Test against kinases (e.g., EGFR) using ADP-Glo™ assays (IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays for histamine H1/H4 receptors (Kd < 100 nM indicates high affinity) .

- Antimicrobial activity : Broth microdilution (MIC values against S. aureus and E. coli) .

Advanced Pharmacological Evaluation: How can researchers resolve contradictions in biological data?

Methodological Answer:

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 µM in 0.5-log increments) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Mechanistic studies : siRNA knockdown of suspected targets (e.g., H4R) to confirm pathway involvement .

Structural Analysis: How do substituents influence the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -F on phenoxy): Increase electrophilicity of the ketone, enhancing nucleophilic attack rates (k ≈ 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted analogs) .

- Steric effects : Bulky substituents on the imidazole (e.g., -CH₂CH₃) reduce piperidine ring flexibility, lowering receptor binding entropy (ΔS = -45 J/mol·K) .

Stability and Degradation: What conditions accelerate compound decomposition?

Methodological Answer:

- Hydrolytic degradation : Susceptible in pH > 8 (t₁/₂ = 12 hours at pH 9), monitored via UPLC-MS .

- Oxidative pathways : Thioether oxidation to sulfoxide occurs under H₂O₂ (1 mM, 37°C), mitigated by antioxidants (e.g., BHT) .

- Photodegradation : Store in amber vials at -20°C; UV light (λ = 254 nm) induces cleavage within 48 hours .

Data Interpretation: How to reconcile conflicting NMR and MS results?

Methodological Answer:

- Artifact identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.5 ppm) or adducts in MS ([M+Na]⁺ vs. [M+H]⁺) .

- Isotopic pattern analysis : Compare experimental vs. theoretical Cl/Br isotopic distributions to rule out halogen contamination .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperidine vs. imidazole protons) .

Future Directions: What unexplored modifications could enhance bioactivity?

Methodological Answer:

- Bioisosteric replacement : Substitute phenoxy with benzothiophene to improve lipophilicity (clogP from 2.1 → 3.4) .

- Pro-drug strategies : Introduce ester moieties for enhanced permeability (e.g., acetylated piperidine) .

- Targeted delivery : Conjugate with folate or aptamers for tumor-selective uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.